Vegfr-2-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vegfr-2-IN-11 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. By inhibiting VEGFR-2, this compound can potentially suppress tumor growth and spread, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-11 undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various intermediates and final compounds with enhanced inhibitory activity against VEGFR-2. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .

Scientific Research Applications

Vegfr-2-IN-11 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors and to develop new analogs with improved properties

Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and to identify potential biomarkers for cancer diagnosis and prognosis

Medicine: Explored as a therapeutic agent in preclinical and clinical studies for the treatment of various cancers, including breast, lung, and colorectal cancers

Industry: Utilized in the development of diagnostic kits and drug screening platforms to identify new VEGFR-2 inhibitors

Mechanism of Action

Vegfr-2-IN-11 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected by this compound include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the focal adhesion kinase (FAK) pathway .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Vegfr-2-IN-11 in terms of their structure and mechanism of action. These include:

Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Sorafenib: Another multi-targeted kinase inhibitor used for the treatment of liver, kidney, and thyroid cancers.

Axitinib: A selective VEGFR inhibitor used in the treatment of advanced renal cell carcinoma .

Uniqueness

This compound is unique due to its high selectivity for VEGFR-2, which minimizes off-target effects and reduces potential side effects compared to other multi-targeted inhibitors. Additionally, its potent inhibitory activity and favorable pharmacokinetic properties make it a promising candidate for further development as an anticancer agent .

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the process of new blood vessel formation, which is vital for tumor growth and metastasis. Inhibitors targeting VEGFR-2, such as Vegfr-2-IN-11 , have garnered significant attention in cancer therapy due to their potential to disrupt these pathways. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, efficacy, and implications in cancer treatment.

This compound is a small molecule designed to inhibit VEGFR-2 signaling. The compound was synthesized through a multi-step process involving the modification of existing scaffolds known for their inhibitory properties against VEGFR-2. The detailed synthetic pathway includes:

- Starting Materials : Identification of suitable precursors based on structure-activity relationship (SAR) studies.

- Reactions : Utilization of coupling reactions to form the core structure, followed by functional group modifications to enhance potency and selectivity.

- Characterization : Confirmation of structure through NMR and mass spectrometry.

The final product showed promising binding affinity towards VEGFR-2, with an IC50 value indicating effective inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The compound was evaluated against:

- Colon Cancer (HCT-116) : IC50 of 1.14 μM

- Breast Cancer (MCF-7) : IC50 of 1.54 μM

These values indicate that this compound is significantly more effective than the standard drug sorafenib, which has higher IC50 values in similar assays .

The anti-tumor activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound effectively arrests the cell cycle at the S and sub-G1 phases.

- Induction of Apoptosis : Increased apoptotic cell populations were observed, correlating with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

- Molecular Docking Studies : Docking simulations revealed that this compound binds similarly to sorafenib within the active site of VEGFR-2 (PDB ID 1YWN), stabilizing the receptor in an inactive conformation .

Selectivity and Safety Profile

The selectivity of this compound was assessed against normal human fibroblast cells (WI-38), showing a 47.32-fold increase in cytotoxicity towards cancer cells compared to normal cells, indicating a favorable safety profile for therapeutic use .

Clinical Relevance

Recent studies have highlighted the expression of VEGFR-2 in various tumors, including melanoma and colon cancer, suggesting that patients with high VEGFR-2 expression may benefit from targeted therapies using compounds like this compound . For instance, immunostaining revealed that 78% to 89% of human melanoma samples expressed VEGFR-2, supporting the rationale for developing specific inhibitors .

Comparative Efficacy

In comparative studies with other VEGFR inhibitors, this compound demonstrated superior efficacy in inhibiting tumor growth in xenograft models when administered in conjunction with standard chemotherapy agents. This synergistic effect underscores its potential as an adjunct therapy in clinical settings .

Properties

Molecular Formula |

C29H22BrN5S |

|---|---|

Molecular Weight |

552.5 g/mol |

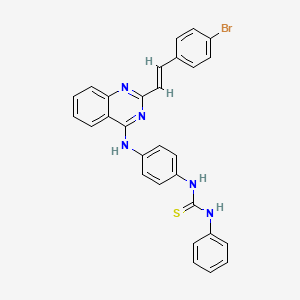

IUPAC Name |

1-[4-[[2-[(E)-2-(4-bromophenyl)ethenyl]quinazolin-4-yl]amino]phenyl]-3-phenylthiourea |

InChI |

InChI=1S/C29H22BrN5S/c30-21-13-10-20(11-14-21)12-19-27-34-26-9-5-4-8-25(26)28(35-27)31-23-15-17-24(18-16-23)33-29(36)32-22-6-2-1-3-7-22/h1-19H,(H,31,34,35)(H2,32,33,36)/b19-12+ |

InChI Key |

LIDVDAOWBMAFJR-XDHOZWIPSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)/C=C/C5=CC=C(C=C5)Br |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC3=NC(=NC4=CC=CC=C43)C=CC5=CC=C(C=C5)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.